molecular formula C15H17NO2 B258708 N-(3-methoxypropyl)naphthalene-1-carboxamide

N-(3-methoxypropyl)naphthalene-1-carboxamide

Cat. No. B258708
M. Wt: 243.3 g/mol
InChI Key: ZWLQWUOTGFXRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxypropyl)naphthalene-1-carboxamide, also known as MPNC, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)naphthalene-1-carboxamide is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3-methoxypropyl)naphthalene-1-carboxamide has also been shown to have anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)naphthalene-1-carboxamide has been shown to have a low toxicity profile in vitro and in vivo. It has been found to be non-toxic to human red blood cells and has no adverse effects on liver or kidney function. Additionally, N-(3-methoxypropyl)naphthalene-1-carboxamide has been shown to have low skin irritation potential.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-methoxypropyl)naphthalene-1-carboxamide is its versatility in various fields of research. Its low toxicity profile also makes it a promising candidate for further investigation. However, one limitation is its relatively low yield in the synthesis process.

Future Directions

There are several future directions for the research of N-(3-methoxypropyl)naphthalene-1-carboxamide. In medicinal chemistry, further studies could be conducted to investigate its potential as an anti-cancer agent. In material science, N-(3-methoxypropyl)naphthalene-1-carboxamide could be studied further for its potential applications in the synthesis of liquid crystals and other functional materials. In organic electronics, further investigation could be conducted to determine its potential as a dopant for organic semiconductors. Additionally, further studies could be conducted to optimize the synthesis method and increase the yield of N-(3-methoxypropyl)naphthalene-1-carboxamide.
In conclusion, N-(3-methoxypropyl)naphthalene-1-carboxamide is a promising compound with potential applications in various fields. Its low toxicity profile and versatility make it a promising candidate for further investigation. Further research could lead to the development of novel therapies and materials.

Synthesis Methods

The synthesis of N-(3-methoxypropyl)naphthalene-1-carboxamide involves the reaction of 1-naphthoic acid with 3-methoxypropylamine. The resulting product is then purified through recrystallization. The yield of N-(3-methoxypropyl)naphthalene-1-carboxamide is typically around 50%.

Scientific Research Applications

N-(3-methoxypropyl)naphthalene-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, N-(3-methoxypropyl)naphthalene-1-carboxamide has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In material science, N-(3-methoxypropyl)naphthalene-1-carboxamide has been used as a building block for the synthesis of liquid crystals and other functional materials. In organic electronics, N-(3-methoxypropyl)naphthalene-1-carboxamide has been studied as a potential dopant for organic semiconductors.

properties

Product Name

N-(3-methoxypropyl)naphthalene-1-carboxamide

Molecular Formula

C15H17NO2

Molecular Weight

243.3 g/mol

IUPAC Name

N-(3-methoxypropyl)naphthalene-1-carboxamide

InChI

InChI=1S/C15H17NO2/c1-18-11-5-10-16-15(17)14-9-4-7-12-6-2-3-8-13(12)14/h2-4,6-9H,5,10-11H2,1H3,(H,16,17)

InChI Key

ZWLQWUOTGFXRHR-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=CC=CC2=CC=CC=C21

Canonical SMILES

COCCCNC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.